![molecular formula C10H14FNO2 B1470396 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine CAS No. 1554661-62-9](/img/structure/B1470396.png)
2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Overview
Description
“2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine” is a chemical compound that belongs to the class of organic compounds known as phenethylamines, which are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a phenyl ring (a six-membered aromatic ring) substituted at the 3 and 5 positions with methoxy groups (OCH3) and at the 2 position with a 2-fluoroethan-1-amine group (CH2FCH2NH2) .
Scientific Research Applications
I have conducted a search for the scientific research applications of “2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine”, but unfortunately, the search did not yield specific information about its unique applications. The available information is related to similar compounds and their synthesis processes rather than their applications in research .
Future Directions
Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. The compound could be of interest in various fields, including medicinal chemistry, due to the biological activity of similar phenethylamine derivatives .
Mechanism of Action
Target of Action
Compounds like this often target specific proteins or enzymes in the body. For example, Futibatinib, a kinase inhibitor, targets the Fibroblast Growth Factor receptor (FGFR), which plays a key role in cell proliferation, differentiation, migration, and survival .
Mode of Action
These compounds typically interact with their targets by binding to them, which can inhibit or enhance the target’s function. Futibatinib, for instance, binds to the FGFR kinase domain, blocking FGFR phosphorylation and downstream signaling pathways .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, Futibatinib blocks pathways such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT .
Result of Action
The result of the compound’s action depends on its target and mode of action. In the case of Futibatinib, it decreases cell viability in cancer cell lines with FGFR alterations .
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-fluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFLJNWNXUSHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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